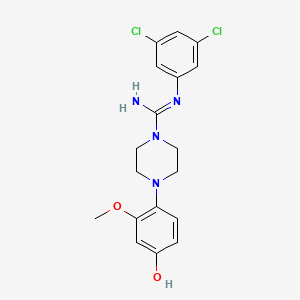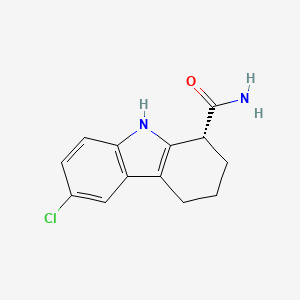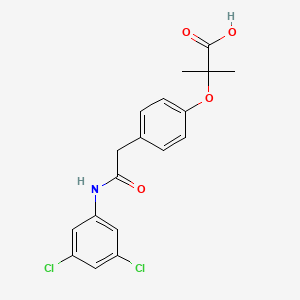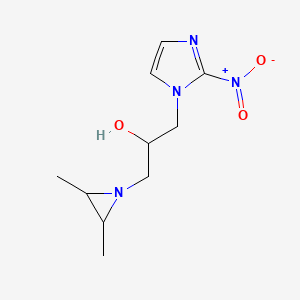
NSC 33994
Overview
Description
Mechanism of Action
Target of Action
NSC 33994, also known as G6, is a selective inhibitor of Janus Kinase 2 (JAK2) . JAK2 is a crucial player in cytokine-mediated signal transduction .
Mode of Action
This compound interacts with JAK2 and inhibits its activity. It has been found to reduce the levels of phospho-JAK2 in both a dose- and time-dependent manner . The compound has an IC50 value of 60 nM, indicating its potent inhibitory effect on JAK2 .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK-STAT signaling pathway. Normally, activated JAKs phosphorylate specific tyrosine residues, leading to the recruitment and activation of STAT proteins . These activated STATs then translocate into the nucleus where they alter specific gene transcription patterns . By inhibiting JAK2, this compound disrupts this pathway, potentially affecting gene transcription.
Result of Action
The inhibition of JAK2 by this compound leads to a reduction in the levels of phospho-JAK2 . This could potentially affect the function of various cells, particularly those involved in hematopoiesis, as JAK2 plays a crucial role in this process .
Biochemical Analysis
Biochemical Properties
NSC 33994 plays a crucial role in biochemical reactions by specifically inhibiting JAK2 activity. JAK2 is a tyrosine kinase involved in cytokine receptor signaling pathways, which are essential for various cellular processes, including growth, differentiation, and immune responses. This compound inhibits the JAK2-V617F mutation, a notorious mutation found in a large number of myeloproliferative neoplasms . The compound interacts with JAK2 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to reduced cell growth and increased apoptosis in cells harboring the JAK2-V617F mutation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of JAK2 and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of JAK2. This compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of the STAT (Signal Transducer and Activator of Transcription) proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and reduced cell proliferation . The compound’s specificity for JAK2 ensures minimal off-target effects on other tyrosine kinases, such as Src and TYK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose- and time-dependent inhibition of phospho-JAK2 (pY1007/pY1008), with significant reductions in phospho-JAK2 levels observed within 48 hours . This compound’s stability and degradation have been studied, revealing that the compound remains stable under standard laboratory conditions . Long-term effects on cellular function include sustained inhibition of JAK2 activity and reduced cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound effectively reduces phospho-JAK2 levels in a dose-dependent manner, with higher doses leading to more significant inhibition . At high doses, this compound may exhibit toxic or adverse effects, including immunomodulatory and proliferative side effects . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to JAK2 signaling. The compound interacts with JAK2 and inhibits its activity, leading to altered metabolic flux and changes in metabolite levels . This compound’s inhibition of JAK2 affects various enzymes and cofactors involved in cytokine receptor signaling pathways, ultimately impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of JAK2 ensures its localization to areas where JAK2 is active, such as hematopoietic cells . This compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with JAK2 and inhibits its activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of JAK2 within the cell . This compound’s activity and function are closely tied to its localization within the cytoplasm, where it exerts its effects on JAK2 signaling pathways .
Preparation Methods
The synthesis of NSC 33994 involves the reaction of 4,4’-(3E)-Hex-3-ene-3,4-diylbis{2-[(diethylamino)methyl]phenol} with appropriate reagents under controlled conditions. The compound is typically obtained as a white to tan powder with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
NSC 33994 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: The compound can undergo substitution reactions, particularly involving its phenolic groups.
Common reagents and conditions used in these reactions include various oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC 33994 has several scientific research applications, including:
Chemistry: Used in studies involving Jak2-mediated cell signaling.
Biology: Investigated for its role in inhibiting the Jak2-V617F mutation, which is significant in myeloproliferative neoplasms.
Medicine: Explored as a potential therapeutic agent for conditions involving Jak2 mutations.
Industry: Utilized in the development of bioactive small molecules for kinase phosphatase biology research
Comparison with Similar Compounds
NSC 33994 is unique in its high specificity and potency as a Jak2 inhibitor. Similar compounds include:
AG490: Another Jak2 inhibitor, but with less target specificity and potential off-target effects.
Ruxolitinib: A Jak1/2 inhibitor used clinically for myelofibrosis and polycythemia vera, but with broader activity compared to this compound.
This compound stands out due to its selective inhibition of Jak2, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJFVBKASKGEU-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420245 | |
| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82058-16-0 | |
| Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)


![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)









![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
